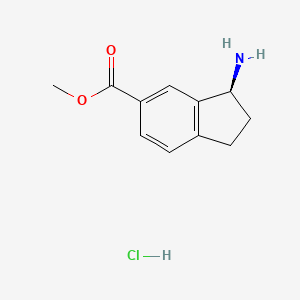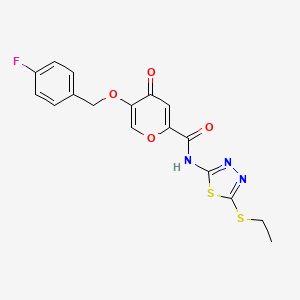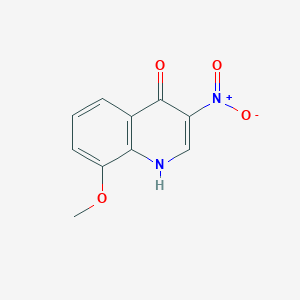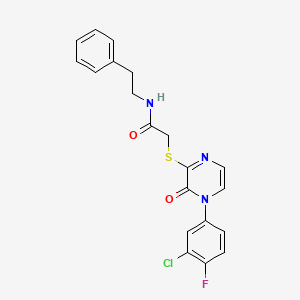![molecular formula C17H25ClN2O3 B2674006 [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride CAS No. 2418679-80-6](/img/structure/B2674006.png)
[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been synthesized and characterized through various methods. For example, a study by Zheng Rui (2010) discussed the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, showing the versatility of piperidine derivatives in chemical synthesis. The process afforded a reasonable overall yield, highlighting the compound's potential for further chemical and pharmacological studies (Zheng Rui, 2010).
Structural Studies
Structural studies play a crucial role in understanding the physicochemical properties of compounds. Karthik et al. (2021) provided insights into the thermal, optical, etching, and structural characteristics of a related piperidine derivative, using techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis. These studies are critical for drug design and development, offering a foundation for the modification and enhancement of pharmacological properties (Karthik et al., 2021).
Molecular Interaction and Antimicrobial Activity
Understanding the molecular interactions of compounds with biological targets is key to assessing their therapeutic potential. Shim et al. (2002) explored the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, providing valuable insights into the compound's potential for targeting receptor-ligand interactions. Such studies are instrumental in the development of novel therapeutic agents, especially in the realm of neuropharmacology and pain management (Shim et al., 2002).
Antiproliferative and Antioxidant Activities
The evaluation of antiproliferative and antioxidant activities is crucial for identifying potential anticancer and protective agents. Dineshkumar and Parthiban (2022) synthesized a piperidin-4-one derivative and investigated its antioxidant efficacy, highlighting the compound's potential for therapeutic applications in oxidative stress-related conditions (Dineshkumar & Parthiban, 2022).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis, or investigation of its mechanism of action. Given the wide range of activities exhibited by piperidine derivatives, there could be many potential applications for this compound in the field of drug discovery .
Eigenschaften
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)14-4-2-5-15-16(14)22-11-3-10-21-15;/h2,4-5,12-13H,3,6-11,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXIRIOJHJNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)



![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)
![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)


![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)
